Cas no 2138000-81-2 (4-(3-ethoxy-4-methylphenyl)morpholin-3-one)

4-(3-Ethoxy-4-methylphenyl)morpholin-3-one is a specialized organic compound featuring a morpholinone core substituted with a 3-ethoxy-4-methylphenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The ethoxy and methyl substituents enhance lipophilicity, while the morpholinone moiety provides a versatile scaffold for further functionalization. Its well-defined molecular architecture makes it suitable for applications requiring precise steric and electronic properties. The compound is typically employed as an intermediate in the development of bioactive molecules, where its stability and synthetic flexibility are advantageous. High-purity grades ensure consistent performance in research and industrial processes.
4-(3-ethoxy-4-methylphenyl)morpholin-3-one structure
2138000-81-2 structure
Product name:4-(3-ethoxy-4-methylphenyl)morpholin-3-one
CAS No:2138000-81-2
MF:C13H17NO3
Molecular Weight:235.278983831406
CID:5893739
PubChem ID:165871722

4-(3-ethoxy-4-methylphenyl)morpholin-3-one 化学的及び物理的性質

名前と識別子

    • 4-(3-ethoxy-4-methylphenyl)morpholin-3-one
    • EN300-1086241
    • 2138000-81-2
    • インチ: 1S/C13H17NO3/c1-3-17-12-8-11(5-4-10(12)2)14-6-7-16-9-13(14)15/h4-5,8H,3,6-7,9H2,1-2H3
    • InChIKey: JSJWVFRSYPNERG-UHFFFAOYSA-N
    • SMILES: O1CC(N(C2C=CC(C)=C(C=2)OCC)CC1)=O

計算された属性

  • 精确分子量: 235.12084340g/mol
  • 同位素质量: 235.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 269
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • XLogP3: 1.6

4-(3-ethoxy-4-methylphenyl)morpholin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1086241-1.0g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2
1g
$1357.0 2023-05-26
Enamine
EN300-1086241-5.0g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2
5g
$3935.0 2023-05-26
Enamine
EN300-1086241-10.0g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2
10g
$5837.0 2023-05-26
Enamine
EN300-1086241-0.5g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
0.5g
$1302.0 2023-10-27
Enamine
EN300-1086241-2.5g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
2.5g
$2660.0 2023-10-27
Enamine
EN300-1086241-0.05g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
0.05g
$1140.0 2023-10-27
Enamine
EN300-1086241-0.25g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
0.25g
$1249.0 2023-10-27
Enamine
EN300-1086241-5g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
5g
$3935.0 2023-10-27
Enamine
EN300-1086241-0.1g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
0.1g
$1195.0 2023-10-27
Enamine
EN300-1086241-10g
4-(3-ethoxy-4-methylphenyl)morpholin-3-one
2138000-81-2 95%
10g
$5837.0 2023-10-27

4-(3-ethoxy-4-methylphenyl)morpholin-3-one 関連文献

4-(3-ethoxy-4-methylphenyl)morpholin-3-oneに関する追加情報

Introduction to 4-(3-Ethoxy-4-Methylphenyl)morpholin-3-one (CAS No. 2138000-81-2)

4-(3-Ethoxy-4-methylphenyl)morpholin-3-one, with the CAS number 2138000-81-2, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of morpholines, which are widely studied for their diverse biological activities and therapeutic potential.

The molecular structure of 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one is characterized by a morpholine ring attached to a substituted phenyl group. The ethoxy and methyl substituents on the phenyl ring contribute to the compound's unique chemical properties and biological activity. These structural features make it an interesting candidate for various research and development activities in the pharmaceutical industry.

Recent studies have highlighted the potential of 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one in several therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro and in vivo studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's potential as an antitumor agent. Preclinical studies have demonstrated that 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, it has been shown to target key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.

In addition to its anti-inflammatory and antitumor properties, 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one has also been investigated for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.

The pharmacokinetic properties of 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one have also been studied extensively. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, which are important considerations for drug development. These properties make it suitable for further preclinical and clinical evaluation.

In terms of safety, preliminary toxicological studies have indicated that 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one has a low toxicity profile at therapeutic doses. However, further studies are needed to fully assess its safety and potential side effects in humans.

The synthesis of 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one involves several steps, including the formation of the morpholine ring and the substitution of the phenyl group with ethoxy and methyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. The choice of synthetic method depends on factors such as yield, purity, and cost-effectiveness.

In conclusion, 4-(3-Ethoxy-4-methylphenyl)morpholin-3-one (CAS No. 2138000-81-2) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its anti-inflammatory, antitumor, and neuroprotective properties make it an attractive candidate for further investigation. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety and efficacy in clinical settings.

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